molecular formula C17H15F3N2O3S B2389742 N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide CAS No. 2413868-19-4

N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide

Cat. No. B2389742
CAS RN: 2413868-19-4
M. Wt: 384.37
InChI Key: RPJCFWNCXZTYMF-UHFFFAOYSA-N
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Description

“N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide” is a compound with the CAS Number: 2413868-19-4. It has a molecular weight of 384.38 . The compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of this compound involves the use of the five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The InChI key for this compound is RPJCFWNCXZTYMF-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which results in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 384.38 . The IUPAC name for this compound is N-(2-oxo-1-(2-(trifluoromethyl)phenyl)pyrrolidin-3-yl)benzenesulfonamide .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The sulfonyl group in this compound is a versatile functional group, widely used in medicinal chemistry. Researchers have explored its potential as a scaffold for designing novel drugs due to its stable structure and high polarity. Specifically, N-(aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives have been synthesized from this compound, and their structures have been supported by analytical and spectral data . These derivatives have demonstrated antimicrobial and antioxidant activities, making them promising candidates for drug development.

Antitumor Agents

Cyanoacetamide derivatives, including those derived from our compound of interest, have shown antitumor activity . Researchers have investigated their potential as precursors for a broad spectrum of antitumor drugs. The unique structural features of N-(aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives make them interesting targets for further exploration in this field.

Anti-Inflammatory Compounds

The same derivatives have also exhibited anti-inflammatory properties . Their ability to modulate inflammatory responses could be valuable in developing therapies for inflammatory diseases.

Antioxidants

Antioxidant compounds play a crucial role in protecting cells from oxidative damage. N-(aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives have been evaluated for their antioxidant activity, highlighting their potential in combating oxidative stress .

Triazole Derivatives

The compound’s structure allows for the synthesis of novel 1,2,3-triazole and 1,2,4-triazole derivatives. These heterocyclic compounds have diverse applications, including as antimicrobial agents and potential drug leads .

Pyrazole and Triazolopyrimidine Derivatives

Researchers have also explored the synthesis of pyrazole and triazolopyrimidine derivatives from N-(aryl)-2-oxo-2-(arylamino)acetohydrazonoyl cyanide derivatives. These compounds may exhibit unique biological activities and could serve as starting points for further drug discovery efforts .

Future Directions

The future directions for this compound could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, the design of new pyrrolidine compounds with different biological profiles could be a potential area of exploration .

Mechanism of Action

Target of Action

The primary target of this compound is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the Sigma-1 receptor . It interacts with the receptor, enhancing its activity in combination with endogenous or exogenous agonists . This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The Sigma-1 receptor is involved in various biochemical pathways, including the regulation of calcium ion influx . By modulating this receptor, the compound can influence these pathways and their downstream effects, such as neuronal signaling and synaptic plasticity .

Pharmacokinetics

The introduction of fluorine atoms into the compound’s structure has resulted in positive modulation of its lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The modulation of the Sigma-1 receptor by the compound can result in various molecular and cellular effects. For instance, it can enhance neuronal signaling and synaptic plasticity, leading to improved cognitive function . Additionally, it can demonstrate potent anti-seizure and antidepressant effects .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of endogenous or exogenous agonists can enhance the compound’s allosteric modulation of the Sigma-1 receptor . Furthermore, the compound’s lipophilicity, electronegativity, basicity, and bioavailability can be influenced by factors such as pH and temperature .

properties

IUPAC Name

N-[2-oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3S/c18-17(19,20)13-8-4-5-9-15(13)22-11-10-14(16(22)23)21-26(24,25)12-6-2-1-3-7-12/h1-9,14,21H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJCFWNCXZTYMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide

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